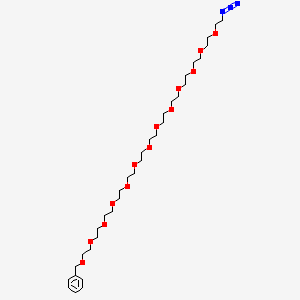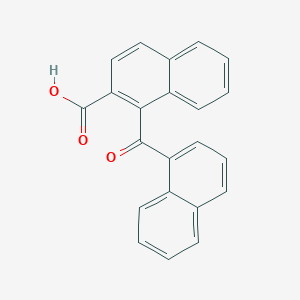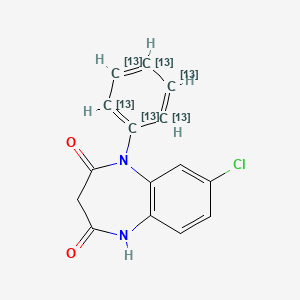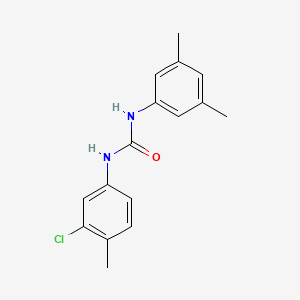
Benzyl-PEG13-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG13-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and an azide group. This compound is primarily used in click chemistry, where the azide group reacts with terminal alkynes and cyclooctyne derivatives. The molecular formula of this compound is C33H59N3O13, and it has a molecular weight of 705.83 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG13-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohols. This process typically uses azidotrimethylsilane (TMSN3) as the azide source in the presence of a copper (II) triflate catalyst . Another method involves the use of sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to convert benzyl halides to benzyl azides .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow processes to ensure high yield and purity. These methods utilize recyclable catalysts and mild reaction conditions to facilitate the azidation of benzyl alcohols .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG13-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for azidonation reactions.
Copper (II) triflate: Catalyst for azidation reactions.
Lithium aluminum hydride (LiAlH4): Reducing agent for converting azides to amines.
Dimethyl sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.
Major Products
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction of the azide group.
Aplicaciones Científicas De Investigación
Benzyl-PEG13-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The primary mechanism of action for Benzyl-PEG13-azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for various applications in chemical synthesis and bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl azide: Similar in structure but lacks the PEG linker.
Alkyl azides: Similar reactivity but different alkyl groups.
Aryl azides: Similar reactivity but different aromatic groups.
Uniqueness
Benzyl-PEG13-azide is unique due to its heterobifunctional nature, combining a benzyl group and a PEG linker with an azide group. This structure allows for versatile applications in click chemistry and bioconjugation, making it more adaptable than simpler azides.
Propiedades
Fórmula molecular |
C33H59N3O13 |
|---|---|
Peso molecular |
705.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C33H59N3O13/c34-36-35-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-4-2-1-3-5-33/h1-5H,6-32H2 |
Clave InChI |
KGIGIUYKSVCNMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)
![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)






![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

